Cas no 1781072-41-0 (5H,6H,8H-pyrano3,4-dpyrimidin-2-amine)

5H,6H,8H-pyrano3,4-dpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine
- 5H,6H,8H-pyrano3,4-dpyrimidin-2-amine
-
5H,6H,8H-pyrano3,4-dpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273330-1.0g |
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 1.0g |
$1057.0 | 2023-07-07 | |
Enamine | EN300-1273330-50mg |
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95.0% | 50mg |
$245.0 | 2023-10-02 | |
Aaron | AR01DZLF-50mg |
5H,6H,8H-Pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 50mg |
$362.00 | 2025-02-10 | |
Aaron | AR01DZLF-1g |
5H,6H,8H-Pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 1g |
$1479.00 | 2025-02-10 | |
Aaron | AR01DZLF-5g |
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 5g |
$4240.00 | 2023-12-14 | |
1PlusChem | 1P01DZD3-1g |
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 1g |
$1369.00 | 2024-06-19 | |
Aaron | AR01DZLF-2.5g |
5H,6H,8H-Pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 2.5g |
$2873.00 | 2025-02-10 | |
Aaron | AR01DZLF-100mg |
5H,6H,8H-Pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 100mg |
$529.00 | 2025-02-10 | |
A2B Chem LLC | AX31175-10g |
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95% | 10g |
$4820.00 | 2024-04-20 | |
Enamine | EN300-1273330-250mg |
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine |
1781072-41-0 | 95.0% | 250mg |
$524.0 | 2023-10-02 |
5H,6H,8H-pyrano3,4-dpyrimidin-2-amine 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
5H,6H,8H-pyrano3,4-dpyrimidin-2-amineに関する追加情報
Introduction to 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine (CAS No. 1781072-41-0)
5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 1781072-41-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrano[3,4-d]pyrimidine scaffold, a structural motif known for its versatile biological activities and potential therapeutic applications. The pyrano[3,4-d]pyrimidine core is a fused bicyclic system consisting of a pyran ring and a pyrimidine ring, which together create a unique electronic and steric environment conducive to interactions with biological targets.
The 2-amino substituent at the 2-position of the pyrano[3,4-d]pyrimidine ring is particularly noteworthy, as it introduces a nucleophilic site that can participate in various chemical reactions, including condensation, coupling, and functionalization processes. This feature makes 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine a valuable building block for the synthesis of more complex molecules with tailored biological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrano[3,4-d]pyrimidine derivatives. These compounds have been investigated for their activities against various diseases, including cancer, inflammation, and infectious disorders. The structural framework of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine allows for modifications that can enhance its binding affinity and selectivity toward specific biological targets. For instance, studies have shown that derivatives of this scaffold can interact with enzymes and receptors involved in cell proliferation and signal transduction pathways.
One of the most compelling aspects of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine is its role as a precursor in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic properties and reduced toxicity. For example, modifications at the 5-, 6-, and 8-positions of the pyrano[3,4-d]pyrimidine ring have been explored to optimize solubility and metabolic stability. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.
The synthesis of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyranones and urea or thiourea derivatives. The introduction of the 2-amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups into the molecule with high efficiency.
Recent advancements in computational chemistry have further facilitated the design and optimization of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine derivatives. Molecular modeling studies have helped researchers predict the binding modes of these compounds with biological targets and identify key interactions that contribute to their pharmacological effects. This approach has enabled the rapid screening of large libraries of analogs and the selection of candidates for further experimental validation.
The biological activity of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine has been studied in various cellular and animal models. Preliminary results suggest that this compound exhibits inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, derivatives bearing specific substituents at the 5- and 6-positions have shown potent activity against kinases involved in cancer cell signaling. Additionally, modifications at the 8-position have been found to modulate inflammatory responses by interacting with cytokine receptors.
The development of 5H,6H-pyrano[3d][1],2-diazepino[1',2':1'',2'']quinoxaline analogs has also provided insights into the structural requirements for optimal biological activity. These studies highlight the importance of balancing steric hindrance and electronic properties to achieve high affinity binding to target proteins. The findings from these investigations are contributing to a deeper understanding of how structural features influence molecular recognition processes.
In conclusion,5H,6,8)-Pyranolo-[3,4]-Pyrimidin]-2-Amine (CAS No.: 1781072–41–0) represents a promising scaffold for drug discovery with diverse pharmacological applications. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration in medicinal chemistry research. As our understanding of its biological properties continues to evolve, this compound is likely to play an important role in the development of novel therapeutic strategies across multiple therapeutic areas.
1781072-41-0 (5H,6H,8H-pyrano3,4-dpyrimidin-2-amine) 関連製品
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 2694726-07-1(3-(2,2-dimethylpropyl)-N-methyl-1,2-oxazol-5-amine)
- 2098030-43-2(1-{[(4-aminobutyl)amino]methyl}cyclopentan-1-ol)
- 2228137-57-1(tert-butyl 3-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 1778736-18-7(Biotin-PEG4-alcohol)
- 2060059-68-7(4',4'-difluoro-7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexane-4-one)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 1469069-20-2(3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one)
- 1361500-50-6(3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)




